Maritoclax Mcl-1 Binding Selectivity: >8-Fold Over Bcl-XL vs. Pan-Bcl-2 Inhibitors
Maritoclax demonstrates a high degree of binding selectivity for Mcl-1 over the related anti-apoptotic protein Bcl-XL. In a direct biochemical assay measuring disruption of the Bim BH3 peptide interaction, Maritoclax exhibits an IC50 of 10.1 μM against Mcl-1 and >80 μM against Bcl-XL, representing a >8-fold selectivity window [1]. This contrasts sharply with the pan-Bcl-2 inhibitor obatoclax, which, while comparable to Maritoclax in inhibiting Mcl-1, also potently inhibits Bcl-XL at similar concentrations [2].
| Evidence Dimension | IC50 for disruption of Bim-BH3 peptide binding to protein |
|---|---|
| Target Compound Data | Mcl-1: 10.1 μM; Bcl-XL: >80 μM (>8-fold selectivity) |
| Comparator Or Baseline | Obatoclax: Comparable inhibition of Mcl-1, but also potently inhibits Bcl-XL in the same ELISA assay |
| Quantified Difference | Maritoclax: >8-fold selective for Mcl-1; Obatoclax: non-selective (pan-Bcl-2 inhibitor) |
| Conditions | ELISA-based Bim-BH3 peptide competition assay using recombinant GST-Mcl-1 and GST-Bcl-XL proteins |
Why This Matters
This quantitative selectivity is critical for researchers requiring specific Mcl-1 interrogation without confounding effects from Bcl-XL inhibition.
- [1] Doi K, Li R, Sung SS, Wu H, Liu Y, Manieri W, Krishnegowda G, Awwad A, Dewey A, Liu X, Amin S, Cheng C, Qin Y, Schonbrunn E, Daughdrill G, Loughran TP Jr, Sebti S, Wang HG. Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation. J Biol Chem. 2012 Mar 23;287(13):10224-35. View Source
- [2] Europe PMC Figure 1. Maritoclax blocks the binding of Bim BH3 α-helix to Mcl-1 but not Bcl-XL. J Biol Chem. 2012. View Source
